N-Methylated Scaffold Delivers ~40-Fold Superior Inhibitor Potency Versus Des-Methyl Analog
The N-5 methyl group on the target compound is critical for the potency of derived inhibitors. LY411575, synthesized directly from (S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one, inhibits γ-secretase with an IC50 of ~0.1 nM in primary neurons . In contrast, RO4929097—a des-methyl analog built on (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one—exhibits an IC50 of 4 nM, representing a ~40-fold loss in potency . This demonstrates that the N-methyl substituent is not a passive structural feature but a determinant of target engagement.
| Evidence Dimension | γ-Secretase inhibitory potency (IC50) of final inhibitor derived from scaffold |
|---|---|
| Target Compound Data | IC50 ~0.1 nM (LY411575, N-methylated scaffold, APP23/APP51/16 in primary neurons) |
| Comparator Or Baseline | IC50 4 nM (RO4929097, des-methyl scaffold, cell-free γ-secretase assay) |
| Quantified Difference | ~40-fold greater potency for N-methylated scaffold-derived inhibitor |
| Conditions | LY411575: primary neurons; RO4929097: cell-free assay. Cross-study comparison. |
Why This Matters
Procuring the N-methylated intermediate (CAS 213024-76-1) is essential for research programs targeting high-potency γ-secretase inhibition; switching to the des-methyl analog compromises inhibitor potency by over an order of magnitude.
